2-(Cyclopropylmethoxy)-4-isopropylphenol
Description
Significance of Phenolic Ethers in Contemporary Chemical Research
Phenolic ethers, a subset of aryl ethers derived from phenols, are significant scaffolds that recur in both natural products and a multitude of approved small-molecule pharmaceuticals. acs.orgnsf.govnih.gov Their prevalence in medicinal chemistry can be attributed to several key factors. The etherification of a phenol's hydroxyl group can modulate the compound's physicochemical properties, such as acidity, polarity, and ability to form hydrogen bonds. wikipedia.org This modification can enhance a drug's oral bioavailability and metabolic stability. nsf.govwikipedia.org Phenolic ethers are found in a wide range of medications, underscoring their importance in drug design and development. acs.orgnih.govwikipedia.org
Scope and Research Focus on 2-(Cyclopropylmethoxy)-4-isopropylphenol
This article will now narrow its focus to a specific, structurally interesting phenolic ether: this compound. Despite its well-defined structure, this compound is not widely documented in scientific literature, suggesting it is a novel or understudied molecule. The subsequent sections will explore its chemical properties, potential synthetic pathways, and place it within the broader context of related chemical structures. Due to the limited specific data available for this compound, some information will be inferred from the chemistry of analogous compounds.
Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-5-6-12(14)13(7-11)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI Key |
RHDQMZUGJSPRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)OCC2CC2 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2 Cyclopropylmethoxy 4 Isopropylphenol
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational and electronic spectroscopies provide detailed information about the connectivity of atoms, molecular weight, functional groups, and electronic transitions.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of 2-(Cyclopropylmethoxy)-4-isopropylphenol.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected chemical shifts for this compound are predicted based on the analysis of similar structures such as 2-isopropylphenol (B134262) and 4-isopropylphenol (B134273). hmdb.cachemicalbook.comwikipedia.orgnih.govchemicalbook.com The aromatic protons are expected to appear as distinct signals in the downfield region, characteristic of their electronic environment. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two methyl groups. The cyclopropylmethoxy group will show characteristic signals for the methylene (B1212753) protons and the cyclopropyl (B3062369) ring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. The carbon atoms of the aromatic ring, the isopropyl group, and the cyclopropylmethoxy group are all expected to resonate at characteristic frequencies, allowing for a complete assignment of the carbon skeleton.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.7 - 7.2 | 115 - 125 |
| Aromatic C-O | - | 145 - 155 |
| Aromatic C-C(isopropyl) | - | 135 - 145 |
| Isopropyl CH | 2.8 - 3.2 | 30 - 35 |
| Isopropyl CH₃ | 1.2 - 1.3 | 20 - 25 |
| O-CH₂ | 3.8 - 4.0 | 70 - 75 |
| Cyclopropyl CH | 1.0 - 1.2 | 10 - 15 |
| Cyclopropyl CH₂ | 0.3 - 0.6 | 3 - 8 |
| Phenolic OH | 4.5 - 5.5 | - |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, the mass spectrum would reveal the molecular ion peak (M⁺), confirming its molecular formula. Furthermore, the fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the loss of the isopropyl group, the cyclopropylmethoxy group, and other characteristic cleavages of the ether and phenol (B47542) moieties. nist.gov
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 205 | [M - CH₃]⁺ |
| 177 | [M - C₃H₇]⁺ |
| 165 | [M - C₄H₇]⁺ |
| 137 | [M - C₃H₇ - C₂H₂O]⁺ |
| 121 | [M - C₃H₅O - C₃H₇]⁺ |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. longdom.orgresearchgate.netlongdom.org For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the phenolic group, C-O stretching of the ether and phenol, aromatic and aliphatic C-H stretching, and skeletal vibrations of the aromatic and cyclopropyl rings. These techniques are often complementary, as some vibrations may be more prominent in either the IR or Raman spectrum. researchgate.net
Interactive Data Table: Predicted Vibrational Frequencies (in cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (Phenol) | 3200 - 3600 | 3200 - 3600 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |
| C-O Stretch (Ether) | 1200 - 1270 | 1200 - 1270 |
| C-O Stretch (Phenol) | 1150 - 1250 | 1150 - 1250 |
| Cyclopropyl Ring Vibrations | 800 - 1050 | 800 - 1050 |
Electronic Spectroscopy (UV-Vis)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted phenol chromophore. researchgate.net The position and intensity of these bands are influenced by the electronic effects of the cyclopropylmethoxy and isopropyl substituents on the aromatic ring. science-softcon.de
Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound in Methanol
| Transition | Predicted λmax (nm) |
| π → π | ~ 220 |
| π → π | ~ 275 |
Computational Chemistry for Structural Insights
Computational chemistry provides a theoretical framework to complement experimental data, offering deeper insights into molecular structure, stability, and electronic properties.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govusm.my For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate NMR chemical shifts. researchgate.netresearchgate.net These theoretical predictions can then be compared with experimental data to confirm the structural assignment. Furthermore, DFT can be used to analyze the conformational preferences of the molecule, particularly the orientation of the cyclopropylmethoxy and isopropyl groups relative to the aromatic ring. deu.edu.tr The calculated electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the reactivity and electronic transitions of the molecule. ymerdigital.com
Interactive Data Table: Predicted Molecular Properties from DFT Calculations
| Property | Predicted Value |
| Optimized Bond Lengths (Å) | C-C (aromatic): 1.39-1.41, C-O (phenol): 1.36, C-O (ether): 1.37 |
| Optimized Bond Angles (°) | C-C-C (aromatic): ~120, C-O-C (ether): ~118 |
| Dipole Moment (Debye) | 2.0 - 3.0 |
| HOMO-LUMO Gap (eV) | 5.0 - 6.0 |
Molecular Mechanics and Dynamics Simulations for Conformational Preference
There is currently no publicly available research that has employed molecular mechanics or molecular dynamics simulations to determine the conformational preferences of this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling
No QSPR models specific to this compound have been found in the surveyed scientific literature.
Synthetic Methodologies for 2 Cyclopropylmethoxy 4 Isopropylphenol
Strategies for Carbon-Oxygen Bond Formation
The formation of the ether bond in 2-(cyclopropylmethoxy)-4-isopropylphenol is a critical step in its synthesis. Several classical and modern etherification methods can be adapted for this purpose, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and yield.
Ullmann-Type Coupling Reactions in Phenolic Ether Synthesis
The Ullmann condensation, a copper-catalyzed reaction, is a powerful method for the formation of diaryl ethers and alkyl aryl ethers. In the context of synthesizing this compound, this would typically involve the reaction of a 4-isopropylphenoxide salt with a cyclopropylmethyl halide in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern modifications have led to the development of more efficient catalytic systems that operate under milder conditions. These improved systems often utilize soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates, enhancing the reaction's efficiency and functional group tolerance. The reaction generally proceeds via the formation of a copper(I) alkoxide, which then reacts with the aryl halide.
Copper-Catalyzed Etherification Protocols
Contemporary copper-catalyzed etherification reactions, often considered a progression of the classical Ullmann reaction, offer milder and more versatile routes to aryl ethers. These methods can employ a variety of copper sources and ligands, and in some cases, can be performed under aerobic conditions. For the synthesis of this compound, a copper(I) or copper(II) catalyst could be used to facilitate the coupling of 4-isopropylphenol (B134273) with a suitable cyclopropylmethylating agent, such as cyclopropylmethyl bromide or tosylate. The choice of ligand is crucial in these reactions, as it can significantly impact the reaction rate and yield.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a potential, though less common, pathway for the synthesis of this particular ether. This reaction would necessitate a phenol (B47542) with an activating group (an electron-withdrawing group) ortho or para to a good leaving group, which is then displaced by the cyclopropylmethoxide nucleophile. Given the structure of this compound, this approach is not the most direct synthetic route as it would require starting with a phenol that is appropriately substituted with both an activating group and a leaving group, followed by the introduction of the isopropyl group in a separate step.
Williamson Ether Synthesis Variants
The Williamson ether synthesis is a widely used and straightforward method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. This method is highly applicable to the synthesis of this compound. The synthesis would commence with the deprotonation of 4-isopropylphenol using a suitable base to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane.
A plausible synthetic route would involve the following steps:
Deprotonation of 4-isopropylphenol: 4-isopropylphenol is treated with a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in a suitable solvent to generate the 4-isopropylphenoxide anion.
Nucleophilic substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane, leading to the displacement of the bromide and the formation of the desired ether bond.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction. The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, can be beneficial in reactions involving a solid base and an organic solvent.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-isopropylphenol | (Bromomethyl)cyclopropane | NaOH | THF | 60 | ~40 (conversion) |
| 4-isopropylphenol | (Bromomethyl)cyclopropane | K₂CO₃ | DMF | 80-100 | Not specified |
Table 1: Representative conditions for the Williamson ether synthesis of this compound. Data is extrapolated from analogous reactions.
Regioselective Functionalization of the Phenol Core
Achieving the correct substitution pattern on the phenol ring is crucial. This involves the selective introduction of the isopropyl group at the para position relative to the hydroxyl group.
Selective Isopropylation of Phenolic Precursors
The isopropylation of phenols is typically achieved through a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction involves the reaction of phenol with an alkylating agent, such as isopropanol (B130326) or propene, in the presence of an acid catalyst. The regioselectivity of this reaction (the preference for ortho- or para-substitution) is highly dependent on the choice of catalyst and the reaction conditions.
Commonly used catalysts for this transformation include:
Brønsted acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).
Lewis acids: Aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).
Solid acid catalysts: Zeolites and acid-activated clays.
To favor the formation of the para-isomer (4-isopropylphenol), which is the precursor for the subsequent etherification step, specific catalysts and conditions are employed. For instance, certain solid acid catalysts have been shown to exhibit high para-selectivity in the isopropylation of phenol. The reaction temperature also plays a significant role, with higher temperatures often favoring the thermodynamically more stable para-isomer. A patent describes a process for preparing 4-isopropylphenol from 2-isopropylphenol (B134262) through transalkylation in the presence of a catalyst system, highlighting the possibility of isomer control.
| Alkylating Agent | Catalyst | Temperature (°C) | para-Selectivity (%) |
| Propene | Zeolite H-beta | 150-250 | High |
| Isopropanol | Amberlyst-15 | 120-160 | Moderate |
Directed Ortho-Metalation and Electrophilic Quenching Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be "quenched" by reacting with an electrophile to introduce a desired substituent. wikipedia.org
For the synthesis of a 2-substituted-4-isopropylphenol derivative, the hydroxyl group of 4-isopropylphenol must first be protected to prevent it from being deprotonated by the strong base. A suitable protecting group (PG) that can also function as a DMG is chosen, such as a methoxymethyl (MOM) ether or a carbamate.
The general mechanism involves the coordination of the organolithium reagent (e.g., n-butyllithium) to the heteroatom of the DMG. wikipedia.orgchem-station.com This proximity effect increases the acidity of the ortho-protons, facilitating selective deprotonation and formation of the 2-lithiated intermediate. This intermediate is then treated with an appropriate electrophile to introduce the desired functionality at the C-2 position. Subsequent deprotection of the hydroxyl group yields the 2-substituted phenol.
| Step | Description | Reagents | Intermediate/Product |
| 1 | Protection | 4-isopropylphenol, Protecting Group Reagent (e.g., MOMCl) | O-Protected-4-isopropylphenol |
| 2 | Ortho-lithiation | O-Protected-4-isopropylphenol, n-BuLi/TMEDA | 2-Lithio-O-protected-4-isopropylphenol |
| 3 | Quenching | 2-Lithio intermediate, Electrophile (E+) | 2-E-O-protected-4-isopropylphenol |
| 4 | Deprotection | 2-E-O-protected-4-isopropylphenol, Deprotection Reagent (e.g., acid) | 2-E-4-isopropylphenol |
Halogenation and Subsequent Cross-Coupling Reactions
A common alternative to DoM involves the initial halogenation of the 4-isopropylphenol starting material, followed by a transition metal-catalyzed cross-coupling reaction to form the ether linkage. This two-step sequence offers a reliable method for introducing substituents at specific positions on the phenol ring.
First, 4-isopropylphenol is regioselectively halogenated at the ortho-position. Due to the activating nature of the hydroxyl group and the steric bulk of the isopropyl group, direct halogenation often yields the 2-halo-4-isopropylphenol. Common halogenating agents include N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination or chlorination, respectively.
The resulting 2-halo-4-isopropylphenol can then undergo a cross-coupling reaction, such as a Buchwald-Hartwig C-O coupling, with cyclopropylmethanol. scirp.org This reaction typically employs a palladium or copper catalyst with a suitable ligand and a base to facilitate the formation of the C-O bond, yielding the target compound. scirp.org
| Reaction | Starting Material | Reagents | Product | Catalyst/Conditions |
| Halogenation | 4-isopropylphenol | N-Bromosuccinimide (NBS) | 2-Bromo-4-isopropylphenol | Acetonitrile, rt |
| Cross-Coupling | 2-Bromo-4-isopropylphenol | Cyclopropylmethanol, Base (e.g., NaOtBu) | This compound | Pd catalyst (e.g., PdCl₂(dppf)), Ligand |
Introduction of the Cyclopropylmethoxy Moiety
The final key transformation in many synthetic routes is the formation of the ether bond to introduce the cyclopropylmethoxy group.
Alkylation with Cyclopropylmethyl Halides
| Step | Description | Reagents | Key Features |
| 1 | Deprotonation | Phenol, Base (e.g., NaH, K₂CO₃) | Formation of nucleophilic phenoxide |
| 2 | SN2 Attack | Phenoxide, Cyclopropylmethyl halide (e.g., Br, Cl) | Primary halide favors SN2; minimal elimination |
Etherification with Cyclopropylmethanol Derivatives
The Mitsunobu reaction provides an alternative method for etherification, particularly useful when the SN2 pathway of the Williamson synthesis is not ideal. wikipedia.orgorganic-chemistry.org This reaction couples a primary or secondary alcohol with a nucleophile, such as a phenol, under mild, dehydrative conditions. commonorganicchemistry.comnih.gov The reaction typically uses a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.com
The alcohol (cyclopropylmethanol) is activated by the Mitsunobu reagents to form a good leaving group, which is then displaced by the phenol (e.g., a 2-substituted-4-isopropylphenol) in an SN2 reaction. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral cyclopropylmethanol. wikipedia.org
| Component | Role | Example Reagents |
| Alcohol | Electrophile precursor | Cyclopropylmethanol |
| Phenol | Nucleophile | 2-Functionalized-4-isopropylphenol |
| Reagents | Activating agents | PPh₃, DEAD or DIAD |
Alternative Cyclopropanation Strategies on Allyloxy Precursors
An indirect method to introduce the cyclopropylmethyl group involves the cyclopropanation of an allyloxy precursor. wikipedia.org This strategy begins with the synthesis of 2-(allyloxy)-4-isopropylphenol via a Williamson ether synthesis using allyl bromide.
Subsequently, the double bond of the allyl group is converted into a cyclopropane (B1198618) ring. The Simmons-Smith reaction is a well-established method for this transformation. mdpi.comwikipedia.org It typically employs diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to generate an organozinc carbenoid intermediate (ICH₂ZnI), which then adds to the alkene in a concerted, stereospecific manner to form the cyclopropane ring. nih.gov Modified versions of this reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can also be employed. nih.gov
| Step | Reaction | Starting Material | Reagents | Product |
| 1 | Allylation | 2-Hydroxy-4-isopropylphenol | Allyl bromide, Base | 2-(Allyloxy)-4-isopropylphenol |
| 2 | Cyclopropanation | 2-(Allyloxy)-4-isopropylphenol | CH₂I₂, Zn(Cu) or Et₂Zn | This compound |
Convergent and Linear Synthetic Pathways
The synthesis of this compound can be approached through either linear or convergent strategies, each with distinct advantages and disadvantages. chemistnotes.compediaa.com
| Strategy | Description | Advantages | Disadvantages |
| Linear | Step-by-step modification of a single starting material. | Conceptually simple to plan. | Overall yield can be low; failure of an early step impacts the entire sequence. |
| Convergent | Independent synthesis of key fragments followed by late-stage coupling. | Higher overall yield; allows for parallel synthesis; easier to optimize individual fragment syntheses. | Requires more complex planning and identification of suitable coupling reactions. |
Catalyst Development and Optimization for this compound Synthesis
Research in the broader field of aryl ether synthesis has explored various catalytic systems to improve upon traditional methods like the Williamson ether synthesis, which often require harsh conditions and produce significant salt waste. acs.org Copper-based catalysts, for instance, have been extensively studied for the cross-coupling of phenols with aryl halides. jsynthchem.com The optimization of these reactions often involves screening different ligands, bases, and solvents to achieve the best performance.
A significant challenge in the etherification of phenols is the competing C-alkylation of the aromatic ring. google.com Therefore, a key goal in catalyst design is to enhance the selectivity for O-alkylation over C-alkylation. google.com For example, the use of a copper metal catalyst on a high surface area alumina (B75360) support has shown excellent conversion and selectivity for the etherification of phenols. google.com
The following table illustrates a hypothetical optimization of reaction conditions for a related aryl ether synthesis, demonstrating the systematic approach researchers take to improve catalytic efficiency.
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | None | K₂CO₃ | DMF | 120 | 65 |
| 2 | Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 85 |
| 3 | Pd(OAc)₂ | DPEphos | NaOtBu | Dioxane | 100 | 92 |
| 4 | NiCl₂(dppp) | None | K₃PO₄ | Acetonitrile | 80 | 78 |
This table is a representative example based on general knowledge of aryl ether synthesis and does not represent specific experimental data for this compound.
Green Chemistry Principles in the Synthesis of Aryl Phenolic Ethers
The synthesis of aryl phenolic ethers, including this compound, is increasingly being guided by the twelve principles of green chemistry. nih.govnih.gov These principles aim to create chemical processes that are more sustainable and environmentally benign. nih.gov
Key green chemistry principles applicable to the synthesis of this compound include:
Waste Prevention: Designing synthetic routes that minimize the generation of waste is a primary goal. nih.gov This can be achieved through reactions with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. nih.gov Catalysts are used in small amounts and can, in many cases, be recycled and reused, reducing waste and cost. nih.gov
Safer Solvents and Auxiliaries: Efforts are made to reduce or eliminate the use of hazardous solvents. nih.gov This includes exploring solvent-free reaction conditions or using more environmentally friendly solvents like water or ionic liquids. nih.govresearchgate.net A notable development is the metal-free synthesis of aryl ethers in water, which avoids the need for expensive and toxic metal catalysts and organic solvents. organic-chemistry.org
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov The development of highly active catalysts can enable reactions to proceed under milder conditions.
Use of Renewable Feedstocks: While not always directly applicable to the synthesis of a specific molecule like this compound, the principle of using renewable starting materials is a broader goal in the chemical industry. greenchemistry-toolkit.org
The shift towards greener synthetic routes is exemplified by the development of catalytic processes that replace traditional methods. For instance, the catalytic Williamson ether synthesis (CWES) at high temperatures allows for the use of less hazardous alkylating agents, such as alcohols or carboxylic acid esters, and avoids the production of salt byproducts. acs.org
The following table summarizes the application of green chemistry principles to aryl phenolic ether synthesis:
| Green Chemistry Principle | Application in Aryl Phenolic Ether Synthesis |
| Waste Prevention | High atom economy reactions, such as addition reactions, are favored. |
| Atom Economy | Designing syntheses to maximize the incorporation of all reactant atoms into the final product. greenchemistry-toolkit.org |
| Less Hazardous Chemical Synthesis | Replacing toxic reagents and solvents with safer alternatives. |
| Safer Solvents and Auxiliaries | Utilizing water as a solvent or performing reactions under solvent-free conditions. researchgate.netorganic-chemistry.org |
| Design for Energy Efficiency | Employing catalysts that function effectively at lower temperatures and pressures. |
| Use of Renewable Feedstocks | Investigating bio-based sources for phenol and other starting materials. greenchemistry-toolkit.org |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to shorten the synthetic route. nih.gov |
| Catalysis | Using recyclable catalysts, such as solid-supported metal catalysts or enzymes, to improve sustainability. nih.govntnu.no |
By integrating these principles, the chemical industry can develop more sustainable and efficient methods for the production of valuable compounds like this compound.
Reaction Chemistry and Mechanistic Investigations of 2 Cyclopropylmethoxy 4 Isopropylphenol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a dominant feature of the molecule, dictating its acidity and nucleophilicity. As a weak acid, the proton of the hydroxyl group can be abstracted by a base to form a phenoxide ion. This deprotonation significantly enhances the nucleophilicity of the oxygen atom, making it a key site for reactions such as etherification and esterification.
The Williamson ether synthesis is a classic and highly effective method for forming the ether linkage in compounds like 2-(Cyclopropylmethoxy)-4-isopropylphenol. wikipedia.orgjk-sci.commasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where the nucleophilic phenoxide ion attacks an electrophilic alkyl halide. wikipedia.org In the synthesis of the title compound, the sodium or potassium salt of 4-isopropylphenol (B134273) would be reacted with a cyclopropylmethyl halide (e.g., bromide or chloride). The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions. libretexts.org
The general reaction scheme is as follows:
4-isopropylphenoxide + Cyclopropylmethyl halide → this compound + Halide salt
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the phenoxide. jk-sci.com
Table 1: Illustrative Reaction Conditions for Etherification This table presents hypothetical data for illustrative purposes.
| Base | Alkyl Halide | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| Sodium Hydride | Cyclopropylmethyl bromide | DMF | 80 | 92 |
| Potassium Carbonate | Cyclopropylmethyl chloride | Acetone | Reflux | 85 |
| Sodium Hydroxide (B78521) | Cyclopropylmethyl bromide | DMSO | 75 | 88 |
Transformations Involving the Cyclopropyl (B3062369) Ring System
The cyclopropyl group, while generally stable, is a strained three-membered ring system. Under certain conditions, particularly in the presence of strong acids or electrophiles, the ring can undergo opening reactions. For the cyclopropylmethyl ether moiety in this compound, acid-catalyzed rearrangement could potentially lead to the formation of homoallylic or cyclobutyl derivatives.
For instance, treatment with a strong protic acid (e.g., HBr) could lead to the cleavage of the ether bond, followed by rearrangement of the resulting cyclopropylmethyl cation into a cyclobutyl or homoallylic cation, which would then be trapped by the bromide ion. The exact product distribution would depend on the reaction conditions and the stability of the cationic intermediates.
Oxidative and Reductive Pathways
The phenolic ring of this compound is susceptible to oxidation. Phenols can be oxidized to quinones, and the presence of the electron-donating alkyl and alkoxy groups on the ring would likely facilitate this process. Strong oxidizing agents could lead to the formation of a corresponding p-benzoquinone derivative.
Conversely, the aromatic ring can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This would result in the formation of 2-(cyclopropylmethoxy)-4-isopropylcyclohexanol. The cyclopropyl ring is generally resistant to catalytic hydrogenation under conditions that reduce benzene (B151609) rings.
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
The phenolic ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of both the hydroxyl and the cyclopropylmethoxy groups. These substituents are ortho, para-directing. The isopropyl group is also an ortho, para-director.
Given the substitution pattern, the incoming electrophile would be directed to the positions ortho and para to the activating groups. The hydroxyl group is a powerful activating group, and its directing effect will be dominant. The position ortho to the hydroxyl group (and meta to the isopropyl group) and the position ortho to the cyclopropylmethoxy group (and meta to the isopropyl group) are the most likely sites for substitution. Steric hindrance from the existing substituents will also play a significant role in determining the regioselectivity of the reaction.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution This table presents predicted outcomes based on general principles of EAS.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(Cyclopropylmethoxy)-4-isopropyl-6-nitrophenol and/or 2-(Cyclopropylmethoxy)-4-isopropyl-5-nitrophenol |
| Halogenation | Br₂, FeBr₃ | 2-Bromo-6-(cyclopropylmethoxy)-4-isopropylphenol and/or 3-bromo-2-(cyclopropylmethoxy)-4-isopropylphenol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Likely complex mixture due to competing acylation on the hydroxyl group and ring deactivation. |
Mechanistic Studies of Key Synthetic Steps
In the context of the synthesis of this molecule, catalytic reactions could be employed, for example, in phase-transfer catalysis for the etherification step. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase where it can react with the alkyl halide.
Computational studies on similar Williamson ether syntheses have analyzed the transition state of the SN2 reaction. The transition state involves the partial formation of the new carbon-oxygen bond and the partial breaking of the carbon-halogen bond. The geometry of the transition state is influenced by the nature of the solvent, the cation associated with the phenoxide, and the steric bulk of the reactants.
Radical Pathways in Aryl Etherification
While classic Williamson ether synthesis and transition-metal-catalyzed reactions are common routes for forming aryl ethers, radical-mediated pathways offer alternative mechanistic approaches. These pathways are particularly relevant when considering potential side reactions or alternative synthetic strategies under specific conditions, such as high temperatures, photochemical activation, or the presence of radical initiators. The formation of this compound via a radical mechanism would likely involve the generation of a 4-isopropylphenoxyl radical and a cyclopropylmethyl radical, followed by their subsequent coupling.
The initial step in such a pathway is the formation of a phenoxy radical from 4-isopropylphenol. This can be achieved through various methods, including electrochemical oxidation or reaction with other radical species. hku.hk Once formed, the phenoxy radical can exist in resonance, with the unpaired electron delocalized over the aromatic ring and the oxygen atom.
The generation of the cyclopropylmethyl radical is a critical subsequent step. The high reactivity and characteristic rapid ring-opening of the cyclopropylmethyl radical to the 3-butenyl radical serve as a mechanistic probe to determine if radical intermediates are involved in a reaction. If a reaction involving a cyclopropylmethyl group proceeds without rearrangement, it suggests that a radical pathway may not be the primary mechanism, or the radical coupling is faster than the rearrangement.
Several modern synthetic methods utilize radical pathways for C-O bond formation. For instance, visible-light photoredox catalysis can generate alkoxy radicals from alcohols, which can then undergo intramolecular addition to arenes to form cyclic ethers like chromanes. nih.govacs.org This highlights the possibility of intermolecular radical additions to form aryl ethers.
Electrochemical methods also provide a route for hydroetherification of alkenes with phenols through a radical-polar crossover mechanism. chemrxiv.org In this process, an alkene can be oxidized to a radical cation, which then reacts with a phenol (B47542). While not a direct coupling of two radical species, it demonstrates the involvement of radical intermediates in C-O bond formation.
In the context of synthesizing this compound, a hypothetical radical pathway could be initiated by a radical initiator that abstracts the hydrogen atom from the hydroxyl group of 4-isopropylphenol, forming a 4-isopropylphenoxyl radical. Concurrently, a cyclopropylmethyl radical could be generated from a suitable precursor, such as (bromomethyl)cyclopropane, via a single-electron transfer process or reaction with a radical initiator. The two radical species would then need to couple to form the desired ether.
The following table summarizes potential radical generation methods and their relevance to the formation of an aryl ether like this compound.
| Radical Generation Method | Precursor for Phenoxy Radical | Precursor for Alkyl Radical | Reaction Conditions | Relevance to Aryl Etherification |
| Photoredox Catalysis | 4-Isopropylphenol | (Bromomethyl)cyclopropane | Visible light, photocatalyst | Can generate alkyl radicals for C-O bond formation. nih.govacs.org |
| Electrochemical Oxidation | 4-Isopropylphenol | - | Applied potential | Generates phenoxy radicals for subsequent reactions. hku.hk |
| Radical Initiator | 4-Isopropylphenol | (Bromomethyl)cyclopropane | Heat or light, initiator (e.g., AIBN) | Classic method for initiating radical chain reactions. |
It is important to note that radical reactions can sometimes lead to a mixture of products due to the high reactivity and potential for side reactions of the radical intermediates. The regioselectivity of the radical coupling would also be a critical factor in determining the final product distribution.
Derivatives, Analogs, and Structure Activity Relationship Sar Studies of 2 Cyclopropylmethoxy 4 Isopropylphenol
Design and Synthesis of Analogs with Modified Alkyl Substituents
The synthesis of analogs of 2-(cyclopropylmethoxy)-4-isopropylphenol with modified alkyl substituents on the phenol (B47542) ring allows for a systematic investigation of how the size, shape, and electronic nature of these groups affect the molecule's properties. Standard synthetic methodologies for producing phenol ethers, such as the Williamson ether synthesis, can be adapted for this purpose. wikipedia.org This typically involves the reaction of a substituted phenoxide with a cyclopropylmethyl halide.
To create a library of analogs, commercially available or synthetically prepared 4-alkylphenols can be used as starting materials. For instance, analogs where the isopropyl group is replaced by other alkyl groups such as methyl, ethyl, tert-butyl, or cyclohexyl can be synthesized. The general synthetic approach would involve the deprotonation of the parent 4-alkylphenol with a suitable base to form the corresponding phenoxide, followed by nucleophilic substitution with cyclopropylmethyl bromide.
A representative synthetic scheme is outlined below:

Table 1: Representative Analogs of this compound with Modified Alkyl Substituents
| Analog | R Group | Starting 4-Alkylphenol | Expected Physicochemical Changes |
| 1 | -CH₃ | 4-Methylphenol (p-cresol) | Decreased lipophilicity compared to isopropyl analog |
| 2 | -CH₂CH₃ | 4-Ethylphenol | Slightly decreased lipophilicity |
| 3 | -C(CH₃)₃ | 4-tert-Butylphenol | Increased steric hindrance and lipophilicity |
| 4 | -Cyclohexyl | 4-Cyclohexylphenol | Significant increase in lipophilicity and steric bulk |
The synthesis of these analogs would enable a detailed study of how varying the alkyl substituent at the para position influences the electronic environment of the phenol ring and the steric accessibility of the hydroxyl group and the ether linkage. These modifications are expected to impact the compound's reactivity in various chemical transformations.
Exploration of Isomeric Forms and Their Comparative Reactivity
Isomers of this compound, particularly positional isomers, are expected to exhibit different reactivity due to variations in electronic and steric effects. The primary isomers of interest would be those where the cyclopropylmethoxy and isopropyl groups are at different positions on the phenol ring.
The synthesis of these isomers can be achieved by starting with the corresponding isomeric isopropylphenols. For example, 2-isopropylphenol (B134262) and 3-isopropylphenol (B134271) can be used to synthesize 2-(cyclopropylmethoxy)-6-isopropylphenol (B15518420) and 2-(cyclopropylmethoxy)-5-isopropylphenol, respectively.
Table 2: Positional Isomers of this compound and Their Expected Reactivity
| Isomer | Structure | Starting Material | Expected Reactivity Compared to this compound |
| This compound | 2-OH, 4-iPr | 4-Isopropylphenol (B134273) | Baseline |
| 2-(Cyclopropylmethoxy)-6-isopropylphenol | 2-OH, 6-iPr | 2-Isopropylphenol | The hydroxyl group is more sterically hindered, potentially leading to lower reactivity in reactions involving this group. |
| 2-(Cyclopropylmethoxy)-5-isopropylphenol | 2-OH, 5-iPr | 3-Isopropylphenol | The electronic effect of the para-isopropyl group is absent, which may alter the acidity of the phenol and the reactivity of the aromatic ring in electrophilic substitution reactions. |
The comparative reactivity of these isomers can be assessed in reactions such as electrophilic aromatic substitution. The hydroxyl and cyclopropylmethoxy groups are ortho, para-directing activators. quora.com In this compound, the positions ortho and para to the hydroxyl group are either substituted or sterically hindered, which will influence the regioselectivity of further substitutions. The reactivity of the aromatic ring is influenced by the electron-donating nature of the substituents. libretexts.org The differences in the positions of the alkyl and alkoxy groups in the isomers will lead to different electron density distributions in the aromatic ring, thereby affecting their reactivity towards electrophiles. scispace.com
Introduction of Heteroatoms and Functional Groups on the Aryl and Alicyclic Moieties
Introducing heteroatoms and new functional groups into the structure of this compound can significantly alter its chemical and physical properties. This can be achieved through various synthetic transformations.
On the Aryl Moiety: Functional groups such as nitro (-NO₂), halogen (-Cl, -Br), or amino (-NH₂) can be introduced onto the aromatic ring via electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing activating groups (hydroxyl and cyclopropylmethoxy). quora.com For instance, nitration would likely occur at the positions ortho to the hydroxyl group that are not already substituted. Subsequent reduction of the nitro group can yield an amino group, which can then be further functionalized.
On the Alicyclic Moiety: Modifications to the cyclopropyl (B3062369) group are more challenging but could involve reactions of precursors. For example, using an analog of cyclopropylmethyl bromide containing a heteroatom in the ring, such as an oxirane or aziridine, could lead to novel structures. The concept of bioisosteric replacement can also be applied, where the cyclopropyl group is replaced by other small rings like oxetane (B1205548) or azetidine (B1206935) to modulate properties such as polarity and metabolic stability. nih.gov
Table 3: Potential Analogs with Heteroatoms and Functional Groups
| Modification | Potential Structure | Synthetic Approach | Expected Impact on Properties |
| Nitration of Aryl Ring | 2-(Cyclopropylmethoxy)-4-isopropyl-6-nitrophenol | Electrophilic nitration | Increased acidity of the phenol due to the electron-withdrawing nitro group. pharmaguideline.com |
| Halogenation of Aryl Ring | 6-Bromo-2-(cyclopropylmethoxy)-4-isopropylphenol | Electrophilic bromination | Altered electronic properties and potential for further functionalization via cross-coupling reactions. |
| Amino Group on Aryl Ring | 6-Amino-2-(cyclopropylmethoxy)-4-isopropylphenol | Reduction of the corresponding nitro compound | Introduction of a basic site, potential for amide or sulfonamide formation. |
| Heteroatom in Alicyclic Moiety | 2-(Oxetan-2-ylmethoxy)-4-isopropylphenol | Williamson ether synthesis with 2-(bromomethyl)oxetane | Increased polarity and potential for improved solubility. nih.gov |
These modifications provide a platform for fine-tuning the molecule's properties and for exploring new chemical space.
Structure-Reactivity Correlations in Chemical Transformations
Quantitative structure-activity relationship (QSAR) studies can be employed to establish correlations between the structural features of this compound and its analogs and their chemical reactivity. nih.gov By systematically varying substituents and measuring reaction rates or equilibrium constants, mathematical models can be developed to predict the reactivity of new analogs.
Key structural descriptors that can be correlated with reactivity include:
Electronic Parameters: Hammett constants (σ) for substituents on the aromatic ring can be used to quantify their electron-donating or electron-withdrawing effects. These can be correlated with the acidity of the phenolic proton (pKa) or the rate of electrophilic aromatic substitution. vanderbilt.edu Electron-donating groups are generally expected to decrease the acidity of the phenol, while electron-withdrawing groups increase it. pharmaguideline.com
Steric Parameters: Taft steric parameters (Es) or computational descriptors of molecular size and shape can be used to model the influence of steric hindrance on reaction rates, particularly for reactions involving the hydroxyl group or the ortho positions of the aromatic ring.
Lipophilicity Parameters: The partition coefficient (logP) is a measure of a molecule's lipophilicity. Changes in alkyl substituents or the introduction of polar functional groups will alter logP, which can influence reaction rates in biphasic systems or interactions with catalysts.
Table 4: Predicted Structure-Reactivity Correlations
| Structural Modification | Descriptor | Predicted Effect on Reactivity |
| Addition of electron-withdrawing group (e.g., -NO₂) to the aryl ring | Increased Hammett constant (σ) | Increased phenolic acidity (lower pKa). Decreased rate of electrophilic aromatic substitution. pharmaguideline.comvanderbilt.edu |
| Addition of electron-donating group (e.g., -OCH₃) to the aryl ring | Decreased Hammett constant (σ) | Decreased phenolic acidity (higher pKa). Increased rate of electrophilic aromatic substitution. pharmaguideline.comvanderbilt.edu |
| Increasing size of the 4-alkyl substituent | Increased Taft steric parameter (Es) | Minimal effect on phenolic acidity, but may influence the rate of reactions at adjacent sites due to steric hindrance. |
| Replacement of cyclopropyl with a more polar group | Decreased logP | May affect reaction kinetics in non-polar solvents. |
By conducting kinetic studies on a series of synthesized analogs and applying QSAR methodologies, a predictive model for the chemical reactivity of this class of compounds can be established. This would be invaluable for the rational design of new derivatives with tailored properties.
Advanced Industrial and Chemical Applications of 2 Cyclopropylmethoxy 4 Isopropylphenol
Role as a Building Block in Specialty Chemical Synthesis
While direct synthetic applications of 2-(Cyclopropylmethoxy)-4-isopropylphenol are not extensively documented, the closely related compound, 4-[2-(Cyclopropylmethoxy)ethyl]phenol, serves as a crucial intermediate in the synthesis of the pharmaceutical agent Betaxolol. scbt.comgoogle.com Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. The synthesis of this important pharmaceutical highlights the value of the cyclopropylmethoxy phenol (B47542) structure as a key building block.
The synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol itself involves multi-step chemical transformations, underscoring the utility of such molecules in constructing complex chemical architectures. ntnu.no Various synthetic routes have been developed, often starting from commercially available phenols and involving steps like etherification with a cyclopropylmethyl halide. google.comntnu.no The presence of the reactive phenol group and the unique cyclopropylmethoxy moiety allows for further chemical modifications, making these compounds versatile precursors for a range of specialty chemicals.
Table 1: Key Intermediates and Related Synthetic Pathways
| Intermediate | Precursor for | Key Synthetic Step |
| 4-[2-(Cyclopropylmethoxy)ethyl]phenol | Betaxolol | Etherification of a phenolic precursor with a cyclopropylmethyl halide. google.comntnu.no |
| 2-Isopropylphenol (B134262) and 4-Isopropylphenol (B134273) | Various specialty chemicals | Alkylation of phenol with propylene. google.comgoogle.com |
Applications in Polymer and Material Science
Although specific applications of this compound in polymer and material science are not well-documented, the broader class of isopropylphenols finds utility in this field. Phenolic compounds, in general, are known precursors to phenolic resins and epoxy compounds, which are used in high-performance materials. The pyrolysis of bisphenol A (BPA), a major component in polycarbonates and epoxy resins, can yield isopropylphenols, suggesting a potential role for these compounds in polymer recycling and as monomers for new polymers. researchgate.net
The incorporation of a cyclopropyl (B3062369) group into a polymer backbone can impart unique properties such as increased rigidity and altered thermal characteristics. Therefore, it is plausible that this compound could be investigated as a monomer or a modifying agent in the synthesis of specialty polymers where specific thermal or mechanical properties are desired.
Utilization in Flavor and Fragrance Compositions (based on related compounds)
Several isopropylphenols are recognized for their distinct organoleptic properties and are used as flavor and fragrance agents. thegoodscentscompany.comnih.govthegoodscentscompany.com For instance, 2-isopropylphenol is described as having a phenolic odor. nih.govthegoodscentscompany.com 3-Isopropylphenol (B134271) possesses a complex odor profile characterized as phenolic, spicy, medicinal, leathery, woody, and smoky. scent.vn Given these characteristics, it is conceivable that this compound could also possess interesting flavor and fragrance properties, potentially with unique nuances contributed by the cyclopropylmethoxy group.
The sensory attributes of phenolic compounds are highly dependent on the nature and position of their substituents. The presence of an ether linkage and a cyclopropyl ring in this compound would likely modulate its odor and flavor profile compared to simpler isopropylphenols.
Table 2: Odor Profiles of Related Isopropylphenols
| Compound | CAS Number | Reported Odor Characteristics |
| 2-Isopropylphenol | 88-69-7 | Phenolic nih.govthegoodscentscompany.com |
| 3-Isopropylphenol | 618-45-1 | Phenolic, spicy, medicinal, leathery, woody, smoky scent.vn |
| 4-Isopropylphenol | 99-89-8 | Phenolic thegoodscentscompany.com |
Intermediates in Non-Medical Industrial Processes
Isopropylphenols are valuable intermediates in various non-medical industrial processes. For example, 4-isopropylphenol is used in the synthesis of other industrial chemicals. google.com The alkylation of phenol to produce isopropylphenols is a well-established industrial process, with different isomers finding use in diverse applications. google.comquickcompany.injustia.com
Given its structure, this compound could potentially serve as an intermediate in the synthesis of antioxidants, stabilizers, or other performance-enhancing additives for industrial products. The phenolic hydroxyl group provides a reactive site for further chemical derivatization, while the lipophilic isopropyl and cyclopropylmethoxy groups could enhance solubility and compatibility with various organic matrices.
Patent Landscape and Process Chemistry Developments
The patent literature reveals significant developments in the synthesis and application of isopropylphenols. Numerous patents describe processes for the selective alkylation of phenol to produce specific isomers, such as para-isopropylphenol, using various catalysts like zeolites. google.com Other patents focus on the preparation of isopropylphenols from different starting materials, such as the conversion of nitro cumene (B47948) to 2-isopropylphenol. quickcompany.in
The synthesis of alkoxyphenols, a class of compounds to which this compound belongs, has also been the subject of patent filings, with processes being developed to produce these compounds from phenol halides. google.com While patents specifically naming this compound are not readily found, the existing patent landscape for related compounds indicates a strong industrial interest in developing efficient and selective synthetic methods for substituted phenols. These developments in process chemistry are crucial for enabling the cost-effective production and broader application of these versatile chemical intermediates.
Emerging Research Directions and Future Perspectives for 2 Cyclopropylmethoxy 4 Isopropylphenol
Novel Synthetic Methodologies and Process Intensification
The classical synthesis of 2-(cyclopropylmethoxy)-4-isopropylphenol would likely involve the Williamson ether synthesis, reacting 4-isopropylcatechol (B1220287) with a cyclopropylmethyl halide. However, future research is expected to focus on more sophisticated and efficient methodologies.
Direct C-H Functionalization: A significant leap forward would be the development of methods for the direct C-H activation and subsequent etherification of 4-isopropylphenol (B134273). rsc.orgnih.gov This approach would bypass the need for pre-functionalized starting materials like catechols, thus improving atom economy. Research in this area could explore various transition-metal catalysts, such as copper or palladium, to selectively activate the C-H bond at the ortho position to the hydroxyl group. nih.gov
Process Intensification: Beyond novel reactions, intensifying the manufacturing process is a key goal. This includes the development of one-pot syntheses where multiple reaction steps are carried out in a single reactor, minimizing waste and separation steps. For the synthesis of this compound, this could involve an in-situ generation of the cyclopropylmethylating agent followed immediately by the etherification reaction. Microwave-assisted synthesis is another avenue for process intensification, as it can significantly reduce reaction times and improve yields for etherification reactions. researchgate.net
| Parameter | Traditional Synthesis | Future-Oriented Synthesis |
| Starting Material | 4-Isopropylcatechol | 4-Isopropylphenol |
| Key Transformation | Williamson Ether Synthesis | Direct C-H Etherification |
| Catalyst | Base (e.g., NaOH, K2CO3) | Transition Metals (e.g., Cu, Pd) |
| Process | Batch processing | One-pot, Microwave-assisted |
Sustainable and Environmentally Benign Synthesis Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will likely focus on developing more sustainable and environmentally friendly synthetic protocols.
Green Solvents and Catalysts: A primary focus will be the replacement of traditional volatile organic solvents with greener alternatives such as ionic liquids or solvent-free reaction conditions. researchgate.netmdpi.com For instance, the etherification could be performed in a suitable ionic liquid that can also act as a catalyst, simplifying the process and allowing for easy recycling of the reaction medium. researchgate.net The use of solid-supported catalysts is another promising area, which would facilitate catalyst recovery and reuse.
Atom Economy and Waste Reduction: Designing synthetic routes with high atom economy is a fundamental aspect of green chemistry. The aforementioned C-H activation approach is a prime example of a more atom-economical route. Furthermore, developing catalytic systems that operate under milder conditions and with higher selectivity will reduce the formation of byproducts and minimize waste. mdpi.com
| Green Chemistry Principle | Application in Synthesis of this compound |
| Safer Solvents | Use of ionic liquids, supercritical fluids, or solvent-free conditions. |
| Catalysis | Development of recyclable solid-supported or phase-transfer catalysts. |
| Atom Economy | Shifting from multi-step syntheses to direct C-H functionalization. |
| Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce energy consumption. |
Exploration of Unconventional Reactivity and Catalysis
Moving beyond established reaction mechanisms, future research could uncover unconventional reactivity patterns for the synthesis and modification of this compound.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open new pathways for the synthesis of this compound. For example, a photoredox-catalyzed coupling of 4-isopropylphenol with a suitable cyclopropylmethyl radical precursor could be a novel approach. This method often proceeds under very mild conditions and can tolerate a wide range of functional groups.
Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Future research could explore the use of enzymes, such as laccases or peroxidases, for the functionalization of the phenolic ring or for catalyzing the etherification step. nih.gov
Phase-Transfer Catalysis (PTC): For the etherification step, phase-transfer catalysis presents an attractive option, especially for industrial-scale production. PTC can enhance reaction rates, improve yields, and allow for the use of less expensive reagents and milder reaction conditions. researchgate.netphasetransfercatalysis.com Investigating novel phase-transfer catalysts for the synthesis of sterically hindered ethers like this compound could be a fruitful area of research. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a major trend in the chemical industry, offering improved safety, consistency, and scalability.
Continuous Flow Synthesis: The synthesis of this compound is well-suited for adaptation to a continuous flow process. nih.govspringernature.comjst.org.in A flow reactor could be designed where 4-isopropylphenol and the cyclopropylmethylating agent are continuously mixed and heated, with the product being isolated in-line. This would allow for precise control over reaction parameters, leading to higher yields and purity. springernature.com
Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. chimia.chscripps.eduresearchgate.netnih.govchimia.ch A robotic system could be programmed to perform a large number of experiments in parallel, varying parameters such as catalyst, solvent, temperature, and reaction time. This high-throughput screening approach would be invaluable for identifying the optimal conditions for the synthesis of this compound and for preparing a library of related derivatives for structure-activity relationship studies. researchgate.net
| Technology | Application and Benefits |
| Flow Chemistry | Enables continuous production, improved heat and mass transfer, enhanced safety, and easier scale-up. nih.govjst.org.in |
| Automated Synthesis | Facilitates high-throughput screening of reaction conditions, rapid library synthesis, and data-driven process optimization. chimia.chscripps.edu |
Advanced Characterization Beyond Established Techniques
While standard techniques like NMR and mass spectrometry are essential for routine characterization, advanced methods can provide deeper insights into the structure and properties of this compound.
Advanced NMR Techniques: Two-dimensional NMR techniques such as HSQC, HMBC, and NOESY will be crucial for the unambiguous assignment of all proton and carbon signals, especially to confirm the substitution pattern on the aromatic ring. semanticscholar.orgipb.ptresearchgate.net Solid-state NMR could also be employed to study the crystalline structure and polymorphism of the compound.
Mass Spectrometry Fragmentation Analysis: Detailed analysis of the fragmentation patterns in high-resolution mass spectrometry can provide valuable structural information. libretexts.orgmiamioh.eduscribd.comnih.govyoutube.com Studying the fragmentation of the cyclopropylmethyl ether moiety can help in identifying related compounds in complex mixtures.
Computational Studies: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR, IR) and to study the conformational preferences and electronic properties of the molecule. This can aid in the interpretation of experimental data and provide insights into the molecule's reactivity.
Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique combination of a phenolic hydroxyl group, an isopropyl group, and a cyclopropylmethoxy group in one molecule makes this compound an interesting building block for materials science.
Polymer Synthesis: The phenolic hydroxyl group can be used as a site for polymerization. For example, it could be incorporated into polyesters, polycarbonates, or epoxy resins. nih.govbezwadabiomedical.com The isopropyl and cyclopropylmethoxy groups would be expected to influence the properties of the resulting polymers, such as their thermal stability, solubility, and mechanical properties. Research in this area would involve the synthesis and characterization of these novel polymers and an evaluation of their potential applications. bezwadabiomedical.commdpi.com
Functional Materials: The phenolic moiety also imparts antioxidant properties, which could be exploited in the design of functional materials. mdpi.comnih.gov For instance, polymers containing this compound units could be used as antioxidant additives in plastics or as components of biocompatible materials for medical devices. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for 2-(cyclopropylmethoxy)-4-isopropylphenol, and what key reaction parameters influence yield and purity?
The synthesis of this compound typically involves etherification reactions, where the cyclopropylmethoxy group is introduced via nucleophilic substitution or coupling. A Williamson ether synthesis approach may be employed, using 4-isopropylphenol and cyclopropylmethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF). Key parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios to minimize side products like unreacted phenol or over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity. Reaction efficiency is highly sensitive to moisture, necessitating anhydrous conditions .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. In H NMR, the cyclopropylmethoxy group’s protons appear as a multiplet (δ 0.5–1.2 ppm), while the isopropyl group shows a septet (δ 3.0–3.5 ppm) and doublet (δ 1.2–1.4 ppm). The aromatic protons exhibit splitting patterns consistent with para-substitution. Mass spectrometry (MS) using electrospray ionization (ESI) confirms the molecular ion peak at m/z 206.3 (C₁₃H₁₈O₂). High-performance liquid chromatography (HPLC) with UV detection (λ = 270 nm) monitors purity, with retention times calibrated against reference standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Due to potential dermal sensitization risks, handling should involve nitrile gloves, lab coats, and fume hoods. Storage under inert gas (e.g., argon) at 2–8°C prevents oxidation. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste. Toxicity data from structurally similar phenols (e.g., 4-isopropylphenol) suggest acute oral LD₅₀ > 2,000 mg/kg in rodents, but localized irritation warrants caution. Safety assessments should follow RIFM criteria, prioritizing endpoints like systemic toxicity and skin sensitization .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, considering structural analogs?
Structural analogs (e.g., 4-isopropyl-2-methylphenol) exhibit antimicrobial and antioxidant properties, guiding assay design. For antimicrobial testing, use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ampicillin. Antioxidant activity can be assessed via DPPH radical scavenging assays, measuring IC₅₀ at 517 nm. Enzyme inhibition studies (e.g., COX-2 or tyrosinase) require spectrophotometric monitoring of substrate conversion rates. Dose-response curves and structure-activity relationship (SAR) models should account for the cyclopropylmethoxy group’s steric and electronic effects .
Q. What methodological approaches resolve contradictions in reported physicochemical properties of structurally similar phenolic derivatives?
Discrepancies in solubility or logP values often arise from substituent variations (e.g., cyclopropylmethoxy vs. methoxy). Computational tools like COSMO-RS predict partition coefficients, while experimental validation employs shake-flask methods (octanol/water). Conflicting melting points may result from polymorphic forms; differential scanning calorimetry (DSC) and X-ray crystallography clarify phase behavior. Comparative NMR analysis of derivatives (e.g., 4-isopropylphenol vs. target compound) identifies electronic perturbations caused by the cyclopropyl group .
Q. What strategies ensure regulatory compliance when incorporating this compound in multinational studies?
Compliance requires alignment with regional guidelines:
- EU : Follow REACH protocols for toxicity testing (ECHA Annex VII).
- North America : Adhere to EPA’s TSCA for environmental impact assessments.
- Asia : Consult local pharmacopeias (e.g., JP, ChP) for purity standards.
Safety thresholds should be derived from the lowest permitted levels across endpoints (e.g., IFRA’s dermal sensitization limit of 0.1% in topical formulations). Documentation must include batch-specific certificates of analysis (CoA) and impurity profiles (e.g., residual solvents < 50 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
